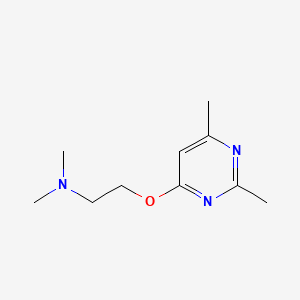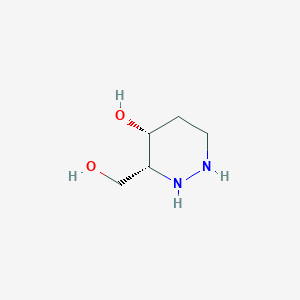
(3R,4R)-3-(Hydroxymethyl)hexahydropyridazin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R)-3-(Hydroxymethyl)hexahydropyridazin-4-ol is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a hexahydropyridazine ring with hydroxymethyl and hydroxyl functional groups, which may contribute to its reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-(Hydroxymethyl)hexahydropyridazin-4-ol typically involves the following steps:
Starting Materials: The synthesis may begin with readily available starting materials such as 1,2-diamines and aldehydes.
Cyclization: The formation of the hexahydropyridazine ring can be achieved through cyclization reactions, often under acidic or basic conditions.
Functional Group Introduction: The hydroxymethyl and hydroxyl groups can be introduced through selective reduction or oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4R)-3-(Hydroxymethyl)hexahydropyridazin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The hydroxyl group can be reduced to form a methylene group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Carboxylic acids.
Reduction: Methylene derivatives.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (3R,4R)-3-(Hydroxymethyl)hexahydropyridazin-4-ol can be used as a building block for the synthesis of more complex molecules.
Biology
The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine
Industry
In the chemical industry, the compound can be used as an intermediate in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3R,4R)-3-(Hydroxymethyl)hexahydropyridazin-4-ol would depend on its specific biological targets. Generally, the compound may interact with enzymes or receptors, modulating their activity and leading to a biological response. The hydroxymethyl and hydroxyl groups may play a crucial role in these interactions.
Comparación Con Compuestos Similares
Similar Compounds
Hexahydropyridazine Derivatives: Compounds with similar ring structures but different functional groups.
Hydroxymethyl Derivatives: Compounds with hydroxymethyl groups attached to different ring systems.
Uniqueness
(3R,4R)-3-(Hydroxymethyl)hexahydropyridazin-4-ol is unique due to its specific stereochemistry and functional groups, which may confer distinct reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C5H12N2O2 |
|---|---|
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
(3R,4R)-3-(hydroxymethyl)diazinan-4-ol |
InChI |
InChI=1S/C5H12N2O2/c8-3-4-5(9)1-2-6-7-4/h4-9H,1-3H2/t4-,5-/m1/s1 |
Clave InChI |
QENVKASRDZHLGC-RFZPGFLSSA-N |
SMILES isomérico |
C1CNN[C@@H]([C@@H]1O)CO |
SMILES canónico |
C1CNNC(C1O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


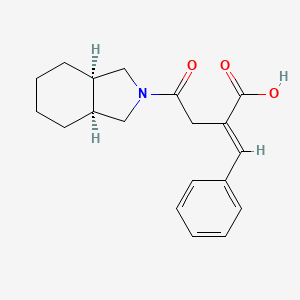
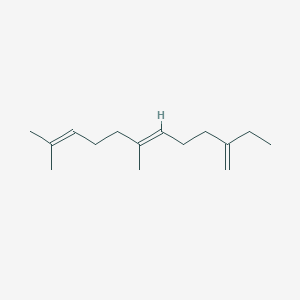

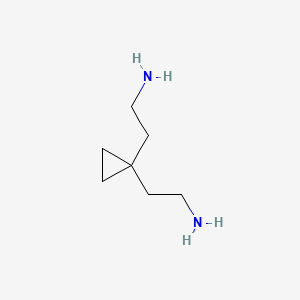
![[(2R,3R,4S,5R,6R)-6-(4-acetamido-2-oxopyrimidin-1-yl)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13100860.png)
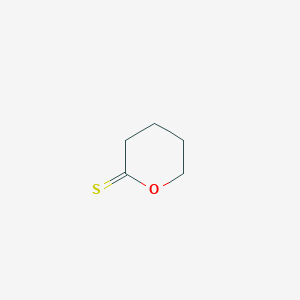
![Spiro[2.2]pentane-1,4-diamine](/img/structure/B13100871.png)

![2-(Furan-2-YL)-7-phenyl-[1,2,4]triazolo[1,5-C]pyrimidin-5-amine](/img/structure/B13100878.png)

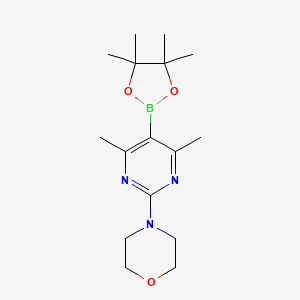

![3,7-Dibromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13100913.png)
